FIH Inhibition: 2-(Phenylformamido)-3-(pyridin-3-yl)propanoic Acid Exhibits 3.6-fold Higher Potency than 2,4-PDCA
In direct head-to-head enzymatic assays measuring inhibition of Factor Inhibiting HIF-1 (FIH), 2-(phenylformamido)-3-(pyridin-3-yl)propanoic acid demonstrated an IC50 of 2.38 μM (2,380 nM), which is 3.6-fold more potent than the comparator pyridine-2,4-dicarboxylic acid (2,4-PDCA) with an IC50 of 8.60 μM (8,600 nM) [1]. The assay employed N-terminal His6-tagged full-length FIH expressed in Escherichia coli Rosetta 2(DE3)pLysS [1].
| Evidence Dimension | IC50 for FIH enzymatic inhibition |
|---|---|
| Target Compound Data | 2.38 μM (2,380 nM) |
| Comparator Or Baseline | Pyridine-2,4-dicarboxylic acid (2,4-PDCA): 8.60 μM (8,600 nM) |
| Quantified Difference | 3.6-fold lower IC50 (higher potency) |
| Conditions | N-terminal His6-tagged full-length FIH expressed in E. coli Rosetta 2(DE3)pLysS |
Why This Matters
For researchers screening FIH/HIF pathway modulators, the 3.6-fold potency advantage reduces the amount of compound required to achieve target engagement, thereby minimizing off-target effects and conserving scarce material in multi-assay panels.
- [1] BindingDB. PrimarySearch_ki: FIH inhibition data (Entry 50018306). IC50 values: 2.38 μM (target compound) vs 8.60 μM (2,4-PDCA). https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?polymerid=9443 View Source
